2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3,5-dichlorobenzoate
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Description
2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3,5-dichlorobenzoate is a useful research compound. Its molecular formula is C26H22Cl2N2O4 and its molecular weight is 497.37. The purity is usually 95%.
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Scientific Research Applications
Photopolymerization Initiating Performance
2-((2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de] isoquinolin-2(3H)-yl)ethyl)(methyl) -amino)ethyl acrylate and its derivatives demonstrate good photopolymerization initiating performance, exhibiting high migration stability in initiated cured films. These findings are based on studies involving real-time FT-IR spectroscopy and UV-visible spectrometry, suggesting their potential use in photopolymerization applications (Yang et al., 2018).
Ratiometric Detection of Cr3+ Ion in Living Cells
A derivative of 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetaldehyde, when conjugated with rhodamine B, serves as an effective probe for the ratiometric detection of Cr3+ ions in living cells. This application is critical for understanding the impact of chromium ions within biological systems, offering a high FRET efficiency and the ability to detect low concentrations of Cr3+ without interference from other common ions. The probe has been successfully used to image intracellular Cr3+ in various cell lines, including Hep3B, MCF-7, HeLa, SiHa, and HEK 293T cells (Adhikari et al., 2019).
Stereoselective Synthesis of Isoindolines
The chemical 2-(formylphenyl)acrylates and phenacylazide, in the presence of piperidine, enable a stereoselective synthesis of highly functionalized ethyl (Z)-2-((Z)-3-(2-oxo-2-arylethylidene)-2,3-dihydro-1H-benzo[e]isoindol-1-ylidene)-acetates. This methodology presents a novel approach to accessing a variety of isoindoline derivatives, which could have implications for the development of new pharmaceuticals or materials (Prasad et al., 2021).
Fluorescence Quantum Yields and pH Sensitivity
Piperazine substituted naphthalimide compounds exhibit fluorescence properties that are significantly influenced by pH, suggesting their utility as pH probes in various research and diagnostic applications. These compounds' fluorescence quantum yields vary with pH, highlighting their potential in designing sensitive molecular probes for monitoring environmental or biological systems' pH changes (Gan et al., 2003).
Properties
IUPAC Name |
2-(1,3-dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 3,5-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22Cl2N2O4/c27-17-13-16(14-18(28)15-17)26(33)34-12-11-30-24(31)20-6-4-5-19-22(29-9-2-1-3-10-29)8-7-21(23(19)20)25(30)32/h4-8,13-15H,1-3,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHYOBSZTHEOST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOC(=O)C5=CC(=CC(=C5)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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